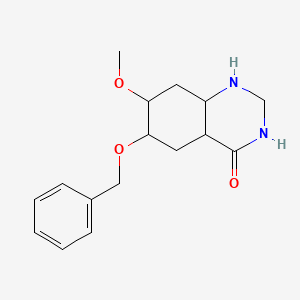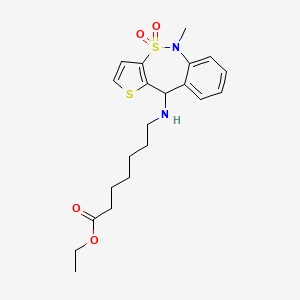
Ebov-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ebov-IN-3 is a novel compound that has garnered significant attention in the field of antiviral research, particularly for its potential in combating Ebola virus infections. The Ebola virus, a member of the Filoviridae family, is known for causing severe hemorrhagic fever with high mortality rates. The development of effective antiviral agents like this compound is crucial for managing and preventing outbreaks of this deadly virus.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ebov-IN-3 involves multiple steps, starting with the preparation of key intermediates. The initial step typically involves the formation of a core structure through a series of condensation and cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled temperature and pressure conditions. The final step involves the purification of the compound using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to enhance efficiency and reduce costs. This involves the use of automated reactors and continuous flow systems to streamline the process. Additionally, green chemistry principles are often employed to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ebov-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds
Wissenschaftliche Forschungsanwendungen
Ebov-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Explored for its antiviral properties, particularly against the Ebola virus, and its potential as a therapeutic agent.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of Ebov-IN-3 involves its interaction with specific molecular targets within the Ebola virus. The compound binds to viral proteins, inhibiting their function and preventing the virus from replicating. Key pathways involved include the disruption of viral entry into host cells and the inhibition of viral RNA synthesis. This multi-target approach enhances the compound’s efficacy and reduces the likelihood of resistance development.
Vergleich Mit ähnlichen Verbindungen
Ebov-IN-3 is compared with other antiviral compounds such as:
Favipiravir: An antiviral drug that targets viral RNA polymerase.
Remdesivir: Another antiviral agent that inhibits viral RNA synthesis.
Zidovudine: A nucleoside analog used in the treatment of HIV.
Uniqueness
This compound stands out due to its specific targeting of Ebola virus proteins and its multi-faceted mechanism of action. Unlike other compounds that may target a single viral component, this compound’s ability to interfere with multiple stages of the viral life cycle makes it a promising candidate for antiviral therapy.
Conclusion
This compound represents a significant advancement in the field of antiviral research, offering a potential solution for combating Ebola virus infections. Its unique mechanism of action, coupled with its broad range of applications, underscores the importance of continued research and development in this area.
Eigenschaften
Molekularformel |
C21H28N2O4S2 |
|---|---|
Molekulargewicht |
436.6 g/mol |
IUPAC-Name |
ethyl 7-[(5-methyl-4,4-dioxo-10H-thieno[3,2-c][2,1]benzothiazepin-10-yl)amino]heptanoate |
InChI |
InChI=1S/C21H28N2O4S2/c1-3-27-19(24)12-6-4-5-9-14-22-20-16-10-7-8-11-17(16)23(2)29(25,26)18-13-15-28-21(18)20/h7-8,10-11,13,15,20,22H,3-6,9,12,14H2,1-2H3 |
InChI-Schlüssel |
GOLQGQDYVXWRFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCNC1C2=CC=CC=C2N(S(=O)(=O)C3=C1SC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


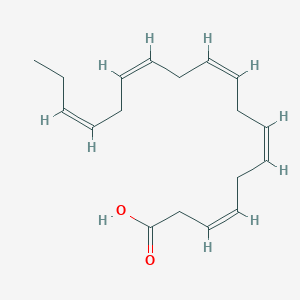
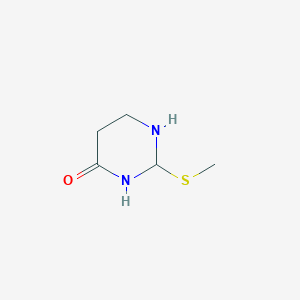
![methyl (4aR,5S,8aS)-4-[2-(3,4-dichlorophenyl)acetyl]-5-pyrrolidin-1-yl-2,3,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxylate](/img/structure/B12362367.png)

![2-Oxo-3,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12362385.png)
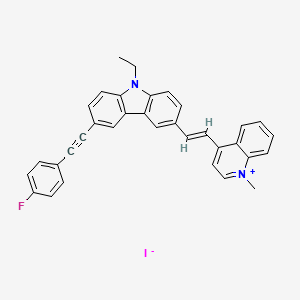

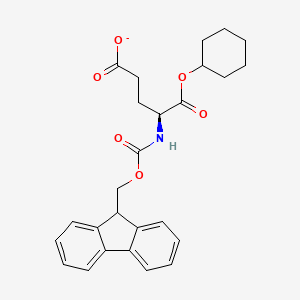
![3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile](/img/structure/B12362419.png)
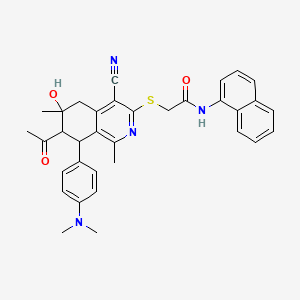

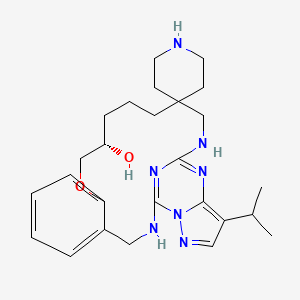
![5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one](/img/structure/B12362443.png)
